molecular formula C19H16BrN5O2S B11229876 2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11229876
M. Wt: 458.3 g/mol
InChI Key: BYZMIRISBMWNQU-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide belongs to the triazolo-thiadiazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. Its structure features:

  • A triazolo[3,4-b][1,3,4]thiadiazole core, a fused bicyclic system known for enhancing bioactivity through electronic and steric effects.
  • A 3-methyl group at position 3 of the triazole ring, which may improve metabolic stability.
  • A 4-bromophenoxy substituent linked via an acetamide group to a benzyl moiety.

Properties

Molecular Formula

C19H16BrN5O2S

Molecular Weight

458.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C19H16BrN5O2S/c1-12-22-23-19-25(12)24-18(28-19)14-4-2-13(3-5-14)10-21-17(26)11-27-16-8-6-15(20)7-9-16/h2-9H,10-11H2,1H3,(H,21,26)

InChI Key

BYZMIRISBMWNQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolothiadiazole Core

The 3-methyltriazolo[3,4-b]thiadiazole moiety is synthesized via cyclocondensation reactions. A widely adopted method involves reacting 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl chloride in anhydrous dichloromethane at 0–5°C for 2 hours, followed by refluxing in ethanol under acidic conditions (pH 2–3) to induce cyclization. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which undergoes intramolecular dehydration to yield the bicyclic system. Key parameters include:

Parameter Optimal Condition Yield (%)
Temperature 80°C (reflux) 78–82
Catalyst HCl (0.1 M)
Reaction Time 6–8 hours

Nuclear magnetic resonance (NMR) analysis of the product typically shows a singlet at δ 2.45 ppm (CDCl₃) for the methyl group and a multiplet at δ 7.80–8.10 ppm for aromatic protons in substituted derivatives.

Preparation of 4-(3-MethylTriazolo[3,4-b]Thiadiazol-6-yl)Benzylamine

Functionalization of the triazolothiadiazole core with a benzylamine side chain is achieved through nucleophilic aromatic substitution. 4-Cyanobenzyl bromide is reacted with the triazolothiadiazole intermediate in dimethylformamide (DMF) at 120°C for 12 hours, followed by reduction of the nitrile group to an amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Critical considerations include:

  • Solvent Selection : DMF enhances reaction kinetics due to its high polarity and ability to stabilize transition states.
  • Reduction Conditions : LiAlH₄ must be added incrementally at 0°C to prevent over-reduction or decomposition.

The benzylamine intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7), yielding a white crystalline solid with a melting point of 142–144°C.

Synthesis of 2-(4-Bromophenoxy)Acetic Acid

The 4-bromophenoxy acetic acid component is prepared through a two-step process:

  • Etherification : 4-Bromophenol is reacted with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 6 hours, yielding ethyl 2-(4-bromophenoxy)acetate.
  • Saponification : The ester is hydrolyzed using sodium hydroxide (NaOH) in ethanol/water (1:1) at reflux for 3 hours, followed by acidification with HCl to precipitate the carboxylic acid.
Step Reagents/Conditions Yield (%)
Etherification K₂CO₃, acetone, 60°C 85–88
Saponification NaOH, ethanol/water 92–95

The product is characterized by infrared (IR) spectroscopy, showing a strong absorption band at 1710 cm⁻¹ for the carboxylic acid group.

Formation of the Acetamide Linkage

The final coupling of 2-(4-bromophenoxy)acetic acid with 4-(3-methyltriazolo[3,4-b]thiadiazol-6-yl)benzylamine is accomplished via a carbodiimide-mediated amidation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in dichloromethane at room temperature for 24 hours.

Parameter Optimal Condition Yield (%)
Coupling Agent EDC/HOBt 75–80
Solvent Dichloromethane
Reaction Time 24 hours

The crude product is purified via recrystallization from ethanol/water (4:1), affording the target compound as a pale-yellow solid with a melting point of 158–160°C. High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity (C18 column, acetonitrile/water 70:30).

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing solvent recovery, catalyst recycling, and safety protocols for handling azide intermediates. Continuous flow reactors are recommended for the cyclocondensation and amidation steps to improve heat transfer and reduce reaction times. For example, patent data indicate that substituting batch reactors with flow systems for bromophenoxy acetic acid synthesis increases throughput by 40% while maintaining yields above 85%.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has shown potential as an anticancer agent. Studies indicate that derivatives of 1,3,4-thiadiazole and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their antiproliferative abilities against HEPG2 (liver cancer), HELA (cervical cancer), and other lines .
    • Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anticancer potency. For example, compounds with specific substitutions have demonstrated IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Properties :
    • Compounds containing thiadiazole and triazole rings have been reported to possess antimicrobial activity. Research indicates that certain derivatives exhibit good activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds often range between 16–31.25 μg/mL.
  • Anticonvulsant Effects :
    • The anticonvulsant activity of related thiadiazole derivatives has been documented in various studies. These compounds have been tested using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The presence of specific substituents on the thiadiazole ring is crucial for enhancing anticonvulsant efficacy.

Pharmacological Insights

  • Mechanism of Action : The pharmacological effects of 2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide are believed to be mediated through multiple pathways including inhibition of key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
  • Molecular Docking Studies : Computational studies utilizing molecular docking have suggested that this compound can effectively bind to target proteins involved in tumor growth and microbial infections . This supports its potential as a lead compound for further drug development.

Agricultural Applications

The unique properties of 1,3,4-thiadiazole derivatives extend to agricultural sciences where they are explored as potential agrochemicals:

  • Pesticidal Activity : Some derivatives have shown promise as pesticides due to their ability to disrupt metabolic pathways in pests. Research indicates that modifications to the thiadiazole structure can enhance insecticidal activity .

Case Studies

StudyApplicationFindings
Alam et al. (2011)AnticancerSignificant cytotoxicity against multiple human cancer cell lines with IC50 values ranging from 0.04 to 23.6 µM .
Hatice N. Dogan et al. (2002)AnticonvulsantCompounds exhibited protective effects in MES and PTZ models with varying degrees of efficacy .
Sun et al. (2011)AntimicrobialEvaluated a series of derivatives showing effective antibacterial action at MIC values of 16–31.25 μg/mL .

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazolothiadiazole moiety is known to interact with various biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent-driven differences are summarized below:

Compound Class/Example Substituents Key Structural Features Biological Activities References
Target Compound 4-Bromophenoxy, benzyl acetamide, 3-methyl-triazolo-thiadiazole Bromine (electron-withdrawing), acetamide (hydrogen-bonding capability) Not explicitly reported (inferred) -
Benzo[d]thiazol-2-yl derivatives (5a-j) Pyridinyl, benzo[d]thiazol-2-ylcarbamoyl Pyridine ring (basic), thiazole (planar aromatic system) Antibacterial, Antifungal
Pyridinyl triazolo-thiadiazoles (2a–2s) 3-Pyridinyl, carboxylic acid derivatives Pyridine (enhanced solubility), carboxylic acid (ionic interactions) Vasodilatory
α-Naphthylmethylene derivatives (4b, 4d) α-Naphthylmethylene, alkyl/aryl groups Bulky naphthyl group (increased hydrophobicity), alkyl chains (flexibility) Antimicrobial, Herbicidal
Fluorophenyl analogs (e.g., 929856-14-4) 3-Bromo-4-fluorophenyl, dimethoxyphenyl Halogenated aryl groups (enhanced lipophilicity), methoxy (electron-donating) Not explicitly reported
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-bromophenoxy group contrasts with the dimethoxyphenyl substituent in 929856-14-4 . Bromine’s electron-withdrawing nature may enhance oxidative stability and receptor binding compared to methoxy groups. Pyridinyl derivatives (e.g., 2a–2s) leverage nitrogen’s basicity for improved solubility and ionic interactions, which the target compound lacks .

This contrasts with α-naphthylmethylene analogs, where bulkier substituents may limit membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyridinyl Analogs (2a–2s) α-Naphthylmethylene Analogs (4b)
LogP (Predicted) High (bromophenoxy + methyl group) Moderate (pyridine solubility) Very high (naphthyl group)
Hydrogen Bonding Acetamide (donor/acceptor) Carboxylic acid (acceptor) Limited
Metabolic Stability Likely high (methyl group reduces oxidation) Low (pyridine susceptibility) Moderate

Biological Activity

The compound 2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a synthetic derivative that combines elements of triazole and thiadiazole structures. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromophenoxy group which enhances lipophilicity.
  • A triazolo-thiadiazole moiety that is known for its biological activity.

The molecular formula is C_{18}H_{19BrN_4O_2S with a molecular weight of approximately 432.34 g/mol.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole and triazole exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 µg/mL. This suggests that similar compounds may exhibit comparable antimicrobial effects .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds containing thiadiazole and triazole rings:

  • In vitro studies indicated that certain thiadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, compounds were found to have IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • The mechanism of action often involves the induction of apoptosis in cancer cells, leading to reduced proliferation rates .

Anti-inflammatory Activity

Compounds with similar structural features have also been evaluated for their anti-inflammatory effects:

  • Research indicates that certain triazole-thiadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazolo-thiadiazoles demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compounds exhibited:

  • MIC values : 16 µg/mL against E. coli and 31 µg/mL against S. aureus.
  • The study concluded that modifications in the structure could enhance antimicrobial potency .

Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings included:

  • IC50 values : MCF-7 cells showed an IC50 of 3.3 µM for one derivative compared to cisplatin's IC50 of 5 µM.
  • The study highlighted the potential for developing new chemotherapeutic agents based on these derivatives .

Data Summary Table

Activity TypeCompound StructureMIC/IC50 ValuesReference
AntimicrobialTriazolo-thiadiazole derivatives16–31 µg/mL
AnticancerThiadiazole derivativesMCF-7: 3.3 µM; Cisplatin: 5 µM
Anti-inflammatoryTriazolo-thiadiazolesNot specified

Q & A

Q. What synthetic methodologies are commonly employed for preparing triazolo-thiadiazole derivatives like 2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide?

The compound is synthesized via multi-step condensation reactions. For example, 4-amino-triazole-3-thiol intermediates are reacted with substituted phenoxyacetic acid derivatives under reflux in polar aprotic solvents (e.g., DMSO or ethanol) with catalysts like glacial acetic acid. Key steps include cyclization of triazole-thiol precursors with brominated acetamide derivatives, as described in similar syntheses of triazolo-thiadiazoles . Yield optimization often involves adjusting reaction time (12–18 hours) and temperature (80–100°C) .

Q. How is the structural identity of this compound confirmed in academic research?

Researchers use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirms proton environments and carbon frameworks, particularly distinguishing aryl protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Identifies characteristic bands for C=O (1650–1700 cm⁻¹), C-Br (550–600 cm⁻¹), and triazole/thiadiazole ring vibrations (1450–1550 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular packing and confirms bond angles/distances (e.g., C-Br bond length ~1.89 Å, triazole-thiadiazole dihedral angles <10°) .

Q. What solvent systems are optimal for purification and crystallization?

Recrystallization is typically performed using ethanol-water mixtures (1:1 v/v) or dichloromethane-hexane gradients. Thin-layer chromatography (TLC) on silica gel (e.g., Silufol 254 UV) with ethyl acetate/hexane (3:7) monitors reaction progress .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., 4-bromophenoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromophenoxy group enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) suggest that the bromine’s inductive effect lowers the LUMO energy of the carbonyl by ~0.8 eV, increasing reactivity . Experimental data show higher yields in SN2 reactions with aliphatic amines compared to aryl amines due to steric hindrance .

Q. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?

Some studies report antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), while others show no efficacy. Contradictions may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or impurity profiles. Rigorous HPLC purity validation (>95%) and standardized CLSI/M07-A11 protocols are recommended to reconcile discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer potential?

  • Core Modifications : Replace the 3-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to enhance hydrophobic interactions with kinase ATP pockets .
  • Phenoxy Tail Optimization : Introduce electron-deficient groups (e.g., nitro, trifluoromethyl) to improve DNA intercalation or topoisomerase inhibition .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like EGFR (PDB: 1M17) or PARP-1 (PDB: 4UND) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Matrix interference from proteins and lipids complicates LC-MS/MS quantification. Solutions include:

  • Sample Preparation : Solid-phase extraction (C18 columns) with methanol-acetonitrile (7:3) elution.
  • Ionization Optimization : ESI+ mode with ammonium formate (5 mM) enhances ionization efficiency (LOQ: 0.1 ng/mL) .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) indicate degradation via hydrolysis of the acetamide bond (t₁/₂: 30 days). Lyophilization and storage at -20°C in amber vials with desiccants extend stability to >12 months .

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